molecular formula C13H19IN2O3 B1375880 Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodo- CAS No. 669077-51-4

Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodo-

Cat. No.: B1375880
CAS No.: 669077-51-4
M. Wt: 378.21 g/mol
InChI Key: ZCIVGOHWDNABOV-UHFFFAOYSA-N
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Description

Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodo- is a complex organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodo- typically involves multiple steps. One common method includes the reaction of 4-iodobenzoic acid with 2-(2-aminoethoxy)ethanol under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a coupling agent such as pivaloyl chloride and a base like anhydrous pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodo- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and nanotechnology.

Mechanism of Action

The mechanism of action of Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodo- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways depend on the context of its application, such as inhibiting cancer cell growth or reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodo- is unique due to its specific functional groups and iodine substitution, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other benzamides may not be as effective .

Biological Activity

Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodo- (CAS No. 669077-51-4) is a compound of significant interest in pharmacological research due to its structural properties and potential biological activities. This article provides an overview of its biological activity, including relevant data, case studies, and research findings.

Chemical Structure and Properties

The molecular formula for Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodo- is C₁₃H₁₉IN₂O₃. The compound features a benzamide core with a 4-iodo substitution and a side chain that includes two ethoxy groups, which may enhance its solubility and bioavailability.

Biological Activity Data

The following table summarizes key biological activities associated with benzamide derivatives:

Activity Description Reference
AntiviralInhibition of Ebola and Marburg virus entry; EC50 values < 10 μM for effective compounds
Kinase InhibitionPotent inhibition of RET kinase activity; significant effects on cell proliferation
Antitumor EffectsInduction of apoptosis in cancer cell lines; modulation of Akt signaling pathways

Case Studies

  • Ebola Virus Inhibition : A study focused on the discovery and optimization of small molecule inhibitors revealed that certain benzamide derivatives could effectively inhibit the entry of the Ebola virus into host cells. The compounds were tested in Vero cells with promising results indicating their potential use as antiviral agents .
  • RET Kinase Inhibitors : Research into novel 4-chloro-benzamides demonstrated their ability to inhibit RET kinase activity significantly. The study highlighted the potential for these compounds to serve as lead candidates for further development in cancer therapies targeting RET-driven malignancies .
  • Anticancer Activity : In vivo studies showed that specific benzamide derivatives could inhibit tumor growth in mouse models by affecting key signaling pathways involved in cancer progression. These findings support the continued investigation into the therapeutic potential of benzamides in oncology .

Properties

IUPAC Name

N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19IN2O3/c14-12-3-1-11(2-4-12)13(17)16-6-8-19-10-9-18-7-5-15/h1-4H,5-10,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCIVGOHWDNABOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCOCCOCCN)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19IN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80791964
Record name N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}-4-iodobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80791964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669077-51-4
Record name N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}-4-iodobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80791964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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